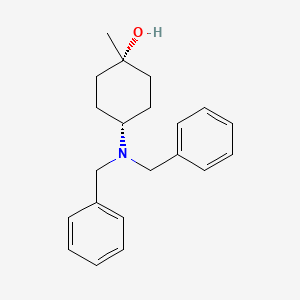
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol is a chiral compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with a dibenzylamino group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(dibenzylamino)-1-methyl-cyclohexanol typically involves the reaction of trans-4-aminocyclohexanol with benzyl bromide in the presence of a base such as cesium carbonate. The reaction is carried out in acetonitrile at room temperature for two days . The reaction can be represented as follows:
trans-4-aminocyclohexanol+benzyl bromideCs2CO3,CH3CNthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Trans-4-(dibenzylamino)-1-methyl-cyclohexanone.
Reduction: Trans-4-(dibenzylamino)-1-methyl-cyclohexylamine.
Substitution: Trans-4-(substituted amino)-1-methyl-cyclohexanol derivatives.
科学的研究の応用
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of trans-4-(dibenzylamino)-1-methyl-cyclohexanol involves its interaction with specific molecular targets. The dibenzylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol can be compared with similar compounds such as:
Trans-4-(dibenzylamino)-1-trifluoromethyl-cyclohexanol: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
Trans-4-(phthalimidomethyl)-cyclohexanol: This compound contains a phthalimidomethyl group, which imparts different steric and electronic effects compared to the dibenzylamino group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C21H27NO |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
4-(dibenzylamino)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C21H27NO/c1-21(23)14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-11,20,23H,12-17H2,1H3 |
InChIキー |
VUDCIAAEXANVNX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
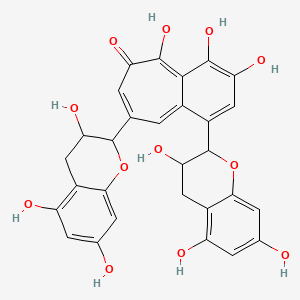
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)

![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
![b']Difuran](/img/structure/B15127149.png)
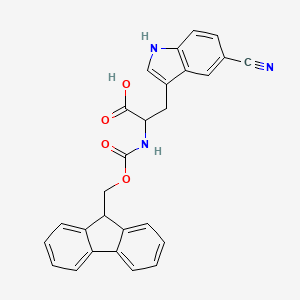
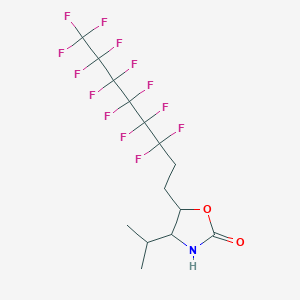
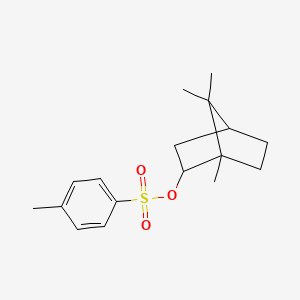
![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
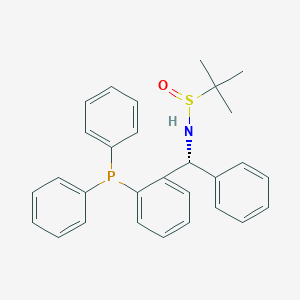
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)
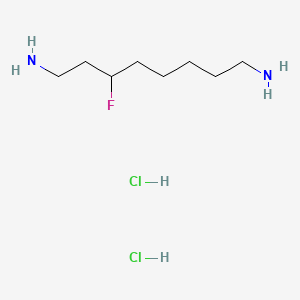
![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)
